molecular formula C14H21N3O2S B5713630 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B5713630
M. Wt: 295.40 g/mol
InChI Key: VPHUDDMQKZWOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a tetrameric enzyme consisting of two catalytic subunits (α and/or α') and two regulatory subunits (β). CK2 phosphorylates a wide range of substrates involved in various cellular processes, including cell proliferation, differentiation, and survival. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide inhibits CK2 activity by preventing the transfer of the γ-phosphate group from ATP to the substrate.
Biochemical and Physiological Effects:
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In neurodegenerative disorders, 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide improves cognitive function by reducing neuroinflammation and oxidative stress. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide also reduces the aggregation of misfolded proteins, such as amyloid-beta and huntingtin, in animal models of Alzheimer's disease and Huntington's disease, respectively.

Advantages and Limitations for Lab Experiments

2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high specificity for CK2, which reduces the off-target effects. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide also has good pharmacokinetic properties, such as high bioavailability and long half-life. However, 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has some limitations, such as its poor solubility in water, which may limit its use in in vitro experiments. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide also has some toxicity at high doses, which may limit its use in in vivo experiments.

Future Directions

2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several future directions for research. One of the future directions is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, and future research could explore its potential use in combination therapy. Another future direction is to develop more potent and selective CK2 inhibitors based on the structure of 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide. Finally, future research could explore the role of CK2 in other cellular processes, such as autophagy and DNA repair, and the potential use of CK2 inhibitors in these processes.

Synthesis Methods

The synthesis of 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of cyclohexylamine with tert-butyloxycarbonyl (Boc) to form Boc-cyclohexylamine. The Boc group is then removed by treatment with trifluoroacetic acid (TFA) to generate cyclohexylamine. The next step involves the reaction of cyclohexylamine with 4,5-dimethyl-3-thiophenecarboxylic acid to form the corresponding amide. Finally, the amide is treated with thionyl chloride and N-methylmorpholine to form 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide.

Scientific Research Applications

2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK2 is overexpressed and plays a critical role in tumor cell survival and proliferation. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. In preclinical studies, 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has demonstrated efficacy in various cancer types, including breast, prostate, pancreatic, and lung cancer. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. CK2 has been shown to play a role in the pathogenesis of these diseases, and 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been shown to improve cognitive function and reduce neurodegeneration in animal models. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has also been studied for its potential antiviral activity against human papillomavirus (HPV) and hepatitis C virus (HCV).

properties

IUPAC Name

2-(cyclohexylcarbamoylamino)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-8-9(2)20-13(11(8)12(15)18)17-14(19)16-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H2,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHUDDMQKZWOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclohexylcarbamoyl)amino]-4,5-dimethylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.